molecular formula C16H23N3O B2620204 N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide CAS No. 1436256-39-1

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide

Numéro de catalogue B2620204
Numéro CAS: 1436256-39-1
Poids moléculaire: 273.38
Clé InChI: NMHOQCDCQKOIBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide, commonly known as BMS-986142, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the JAK (Janus kinase) family of enzymes that plays a crucial role in the signaling pathways of various cytokines. BMS-986142 has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, inflammatory bowel disease, and lupus.

Mécanisme D'action

BMS-986142 targets the TYK2 enzyme, which plays a crucial role in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986142 blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and autoimmune responses.
Biochemical and physiological effects:
BMS-986142 has been shown to reduce the production of pro-inflammatory cytokines such as IL-12 and IL-23 in preclinical models. It has also been shown to reduce autoantibody production in a mouse model of lupus. In addition, BMS-986142 has been shown to improve gut barrier function in a mouse model of inflammatory bowel disease.

Avantages Et Limitations Des Expériences En Laboratoire

BMS-986142 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of autoimmune diseases, making it a well-established tool for studying the role of TYK2 in these diseases. However, one limitation of BMS-986142 is that it is not selective for TYK2 and can also inhibit other members of the JAK family of enzymes. This can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of BMS-986142. One potential direction is the development of more selective TYK2 inhibitors that do not inhibit other JAK family members. Another direction is the clinical evaluation of BMS-986142 for the treatment of autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986142 in patients with psoriasis and inflammatory bowel disease. Finally, the role of TYK2 in other diseases, such as cancer and infectious diseases, could also be explored using BMS-986142 as a tool.

Méthodes De Synthèse

The synthesis of BMS-986142 involves a series of chemical reactions starting from 3-(3-methylbutan-2-ylamino)benzoic acid. The acid is first converted to an acid chloride using thionyl chloride and then reacted with N,N-dimethylformamide dimethyl acetal to form an imine intermediate. The imine is then reduced using sodium triacetoxyborohydride to form the corresponding amine. Finally, the amine is reacted with cyanomethyl chloride to form BMS-986142.

Applications De Recherche Scientifique

BMS-986142 has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, BMS-986142 was shown to significantly reduce skin inflammation and improve clinical symptoms. In a mouse model of inflammatory bowel disease, BMS-986142 reduced inflammation and improved gut barrier function. In a mouse model of lupus, BMS-986142 reduced autoantibody production and improved kidney function.

Propriétés

IUPAC Name

N-(cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11(2)13(4)18-15-8-6-7-14(12(15)3)16(20)19(5)10-9-17/h6-8,11,13,18H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHOQCDCQKOIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(C)C(C)C)C(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.